molecular formula C16H21N5O2 B14944000 2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile

2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile

Cat. No.: B14944000
M. Wt: 315.37 g/mol
InChI Key: NIAUQNRFEIEMHK-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[310]hexane-6,3’-bicyclo[321]octane]-2-ene-1,5-dicarbonitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the spirocyclic moiety and functional groups. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethoxybenzoate
  • 4,6-Dimethoxy-1,3,5-triazine derivatives

Uniqueness

2-Amino-4,4-dimethoxy-8’-methyl-3,8’-diazaspiro[bicyclo[3.1.0]hexane-6,3’-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

2-amino-4,4-dimethoxy-8'-methylspiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-8-azabicyclo[3.2.1]octane]-1,5-dicarbonitrile

InChI

InChI=1S/C16H21N5O2/c1-21-10-4-5-11(21)7-13(6-10)14(8-17)12(19)20-16(22-2,23-3)15(13,14)9-18/h10-11H,4-7H2,1-3H3,(H2,19,20)

InChI Key

NIAUQNRFEIEMHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC3(C2)C4(C3(C(N=C4N)(OC)OC)C#N)C#N

Origin of Product

United States

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